2-Fluoro-5-nitro-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-nitro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both fluorine and nitro groups. These substituents confer distinct electronic characteristics, making the compound valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-nitro-3-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature . Another approach involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450-500°C) to achieve fluorination .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable fluorination techniques. These methods ensure high yields and purity, which are essential for its application in various fields. The use of advanced fluorinating agents and optimized reaction conditions are critical for efficient industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-nitro-3-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides are typically used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions include substituted pyridines, aminopyridines, and oxidized pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-nitro-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Medicine: It is explored for its potential in drug discovery, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: The compound is utilized in the production of agrochemicals and materials with specialized properties
Wirkmechanismus
The mechanism by which 2-Fluoro-5-nitro-3-(trifluoromethyl)pyridine exerts its effects is primarily related to its electronic properties. The presence of fluorine and nitro groups significantly alters the electron density distribution in the pyridine ring, affecting its reactivity and interaction with other molecules. These interactions can influence various molecular targets and pathways, making the compound useful in diverse applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound is similar in structure but contains a chlorine atom instead of a nitro group.
2,3-Difluoro-5-(trifluoromethyl)pyridine: Another related compound with two fluorine atoms on the pyridine ring.
Uniqueness
2-Fluoro-5-nitro-3-(trifluoromethyl)pyridine is unique due to the combination of fluorine and nitro groups, which impart distinct electronic and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Eigenschaften
Molekularformel |
C6H2F4N2O2 |
---|---|
Molekulargewicht |
210.09 g/mol |
IUPAC-Name |
2-fluoro-5-nitro-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2F4N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H |
InChI-Schlüssel |
PVTWHMSJQCISJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(F)(F)F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.